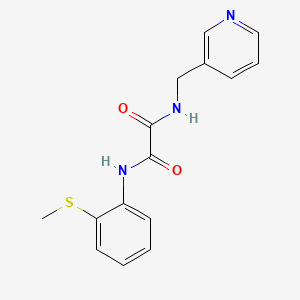

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is an oxalamide derivative featuring a 2-(methylthio)phenyl group and a pyridin-3-ylmethyl substituent. Oxalamides are characterized by two amide bonds derived from oxalic acid, and their biological or functional properties are heavily influenced by the substituents attached to the nitrogen atoms. The methylthio (SMe) group on the phenyl ring may enhance lipophilicity and metabolic stability, while the pyridin-3-ylmethyl group could contribute to π-π stacking or hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTPOKGFDZJBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-(methylthio)aniline with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxalamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials with specific properties, such as polymers or catalysts

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

(a) Antiviral Oxalamides

Compounds such as N1-(4-chlorophenyl)-N2-(thiazolyl/pyrrolidinyl-methyl)oxalamides (e.g., compounds 13–15 in ) are designed as HIV entry inhibitors. These derivatives incorporate chlorophenyl and heterocyclic groups (e.g., thiazole, pyrrolidine), which enhance binding to viral targets. For example:

- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) : Exhibits stereoisomerism (1:1 mixture) and a molecular weight of 408.10 Da .

(b) Kinase Inhibitor Analogues

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(fluorophenyl)oxalamide (1c) () is a regorafenib analog with trifluoromethyl and fluoro substituents, showing thermal stability (mp 260–262°C) and strong infrared absorption bands indicative of amide bonds (1668 cm⁻¹) . The target compound’s methylthio group may offer distinct electronic effects compared to halogenated substituents, influencing kinase binding affinity.

(c) Umami Agonists

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a potent umami flavorant (FEMA 4233) with methoxy and pyridyl groups. Its high potency is attributed to the dimethoxybenzyl group’s electron-donating effects, which enhance receptor binding . The target compound’s methylthio group, a weaker electron donor than methoxy, may reduce umami activity but improve metabolic resistance.

Symmetrical vs. Unsymmetrical Oxalamides

N1,N2-Bis(pyridin-3-ylmethyl)oxalamide (9w) () is a symmetrical derivative with two pyridin-3-ylmethyl groups, synthesized in 67% yield and characterized by NMR and MS .

Biological Activity

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological applications. This compound features an oxalamide core, characterized by the presence of a methylthio group on a phenyl ring and a pyridin-3-ylmethyl group. These functional groups contribute to the compound's distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula for this compound is C15H15N3O2S. Its IUPAC name is N'-(2-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide. The synthesis typically involves the reaction of 2-(methylthio)aniline with pyridin-3-ylmethylamine in the presence of oxalyl chloride, leading to the formation of the desired oxalamide product through an isocyanate intermediate.

Synthetic Routes

The synthetic routes for producing this compound can be summarized as follows:

- Starting Materials : 2-(methylthio)aniline and pyridin-3-ylmethylamine.

- Reagents : Oxalyl chloride.

- Conditions : Inert atmosphere (nitrogen or argon), suitable solvent (dichloromethane or toluene).

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding or catalysis. This interaction can influence various biological pathways, including signal transduction and metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives with similar functional groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 11 | 0.011 | Not specified | Escherichia coli |

| Compound 12 | 0.015 | Not specified | Staphylococcus aureus |

Case Studies

In a comparative study, compounds derived from similar scaffolds demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The structure–activity relationship analysis indicated that specific substituents on the nitrogen atom significantly enhanced the antimicrobial efficacy.

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for further exploration in medicinal chemistry, particularly in drug design aimed at developing new antimicrobial agents.

Enzyme Inhibition Studies

Research has also focused on evaluating the compound's potential as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Q & A

Q. How can researchers optimize the synthesis of N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide to improve yield and purity?

- Methodological Answer : Optimization can involve microwave-assisted synthesis (e.g., 30–60 minutes at 120–150°C) to accelerate coupling reactions between the 2-(methylthio)aniline and pyridin-3-ylmethylamine precursors . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating the oxalamide product. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and verifying purity via HPLC (C18 column, 70:30 acetonitrile/water) are recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the methylthio group (δ ~2.5 ppm for S-CH3), pyridinyl protons (δ 7.1–8.5 ppm), and oxalamide NH signals (δ ~9–10 ppm, broad) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion [M+H]+ (calculated m/z ~342.1) .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) can be improved using co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes . For cell-based assays, pre-dissolve the compound in DMSO and dilute in culture media to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylthio with ethylthio or pyridinyl with quinolinyl) to isolate critical pharmacophores .

- Metabolic Stability Testing : Use liver microsomes to assess if contradictory in vivo/in vitro results arise from rapid hepatic clearance .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to the oxalamide NH and pyridinyl nitrogen .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .

- QSAR Modeling : Train models on analogs (e.g., from PubChem data) to predict logP, pKa, and IC50 values .

Q. What experimental designs mitigate confounding factors in toxicity studies?

- Methodological Answer :

- Dose-Response Curves : Use 8–10 concentrations (0.1–100 μM) to distinguish specific toxicity from general cytotoxicity .

- Reactive Oxygen Species (ROS) Scavengers : Include NAC (N-acetylcysteine) in assays to determine if toxicity is ROS-mediated .

- Metabolite Profiling : Perform LC-MS/MS to identify toxic metabolites (e.g., sulfoxide derivatives from methylthio oxidation) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR/Cas9 Knockout : Generate cell lines lacking putative targets (e.g., COX-2) to confirm on-target effects .

- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from lysates .

- Transcriptomics : Perform RNA-seq (Illumina NovaSeq) to identify differentially expressed genes post-treatment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic inhibition potency across studies?

- Methodological Answer :

- Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and ATP/Mg²⁺ concentrations if kinases are involved .

- Enzyme Source : Compare recombinant vs. native enzyme activity (e.g., human COX-2 vs. murine isoforms) .

- Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.